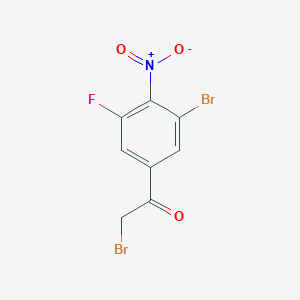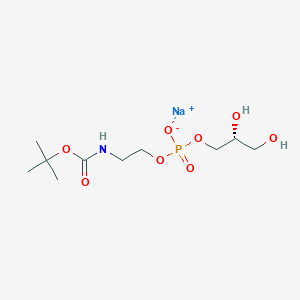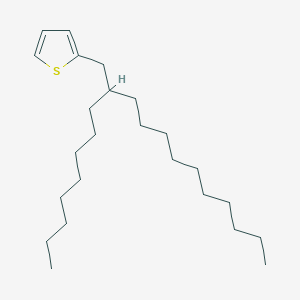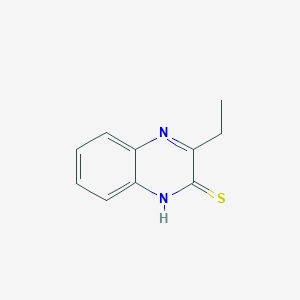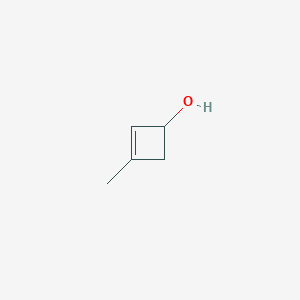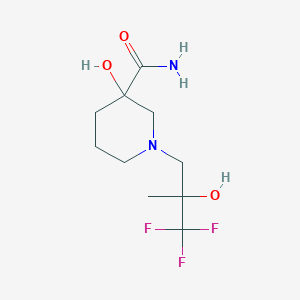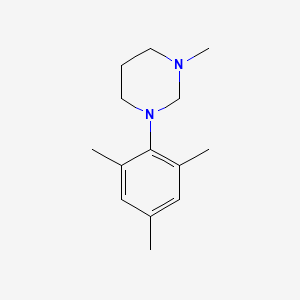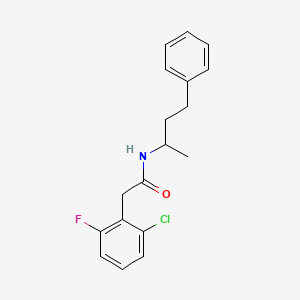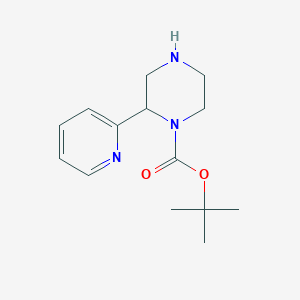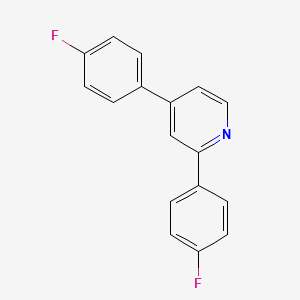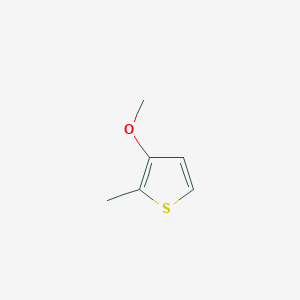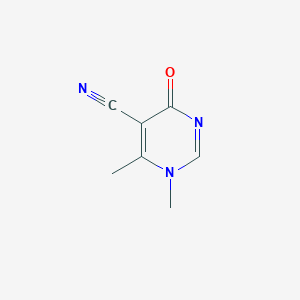
1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones These compounds are characterized by a pyrrole ring with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one typically involves the reaction of a suitable pyrrole derivative with benzoyl chloride in the presence of a base. The reaction conditions may vary, but common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzoyl-pyrrolone derivative, while reduction could yield a benzyl-pyrrolone derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of biological pathways.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzoyl and hydroxyl groups could play a role in binding to active sites or altering the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzoyl-4-hydroxy-1H-pyrrole-3-carboxylic acid
- 1-Benzoyl-4-hydroxy-1H-pyrrole-2-carboxylic acid
- 1-Benzoyl-4-hydroxy-1H-pyrrole-5-carboxylic acid
Uniqueness
1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern on the pyrrole ring. This unique structure can result in different chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
68661-20-1 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
1-benzoyl-3-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H9NO3/c13-9-6-10(14)12(7-9)11(15)8-4-2-1-3-5-8/h1-6,13H,7H2 |
Clave InChI |
CBLTWFZYKAHQJE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC(=O)N1C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)

